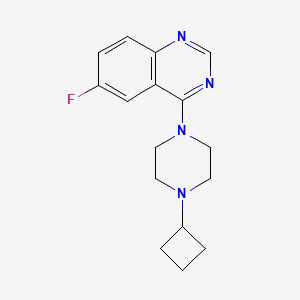![molecular formula C16H22N4O B12238401 1-(2-methoxyphenyl)-4-[2-(1H-pyrazol-1-yl)ethyl]piperazine](/img/structure/B12238401.png)
1-(2-methoxyphenyl)-4-[2-(1H-pyrazol-1-yl)ethyl]piperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-methoxyphenyl)-4-[2-(1H-pyrazol-1-yl)ethyl]piperazine is a chemical compound that belongs to the class of piperazine derivatives This compound is characterized by the presence of a methoxyphenyl group and a pyrazolyl group attached to the piperazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-methoxyphenyl)-4-[2-(1H-pyrazol-1-yl)ethyl]piperazine typically involves the reaction of 1-(2-methoxyphenyl)piperazine with 1H-pyrazole-1-yl ethyl halide under basic conditions. The reaction is usually carried out in an organic solvent such as dimethylformamide or tetrahydrofuran, with a base like potassium carbonate or sodium hydride to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
1-(2-methoxyphenyl)-4-[2-(1H-pyrazol-1-yl)ethyl]piperazine undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group or further to a carbonyl group.
Reduction: The pyrazolyl group can undergo reduction to form a dihydropyrazole derivative.
Substitution: The piperazine ring can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Electrophiles such as alkyl halides or acyl chlorides in the presence of a base.
Major Products
Oxidation: Formation of 1-(2-hydroxyphenyl)-4-[2-(1H-pyrazol-1-yl)ethyl]piperazine.
Reduction: Formation of 1-(2-methoxyphenyl)-4-[2-(dihydropyrazol-1-yl)ethyl]piperazine.
Substitution: Formation of various substituted piperazine derivatives depending on the electrophile used.
Scientific Research Applications
1-(2-methoxyphenyl)-4-[2-(1H-pyrazol-1-yl)ethyl]piperazine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, antifungal, and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs targeting neurological and psychiatric disorders.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of other chemical compounds.
Mechanism of Action
The mechanism of action of 1-(2-methoxyphenyl)-4-[2-(1H-pyrazol-1-yl)ethyl]piperazine involves its interaction with specific molecular targets and pathways. The compound may act as an agonist or antagonist at various receptors, including serotonin and dopamine receptors, influencing neurotransmitter release and signaling pathways. Additionally, it may inhibit certain enzymes or proteins involved in disease processes, contributing to its potential therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- 1-(2-hydroxyphenyl)-4-[2-(1H-pyrazol-1-yl)ethyl]piperazine
- 1-(2-methoxyphenyl)-4-[2-(dihydropyrazol-1-yl)ethyl]piperazine
- 1-(2-methoxyphenyl)-4-[2-(1H-imidazol-1-yl)ethyl]piperazine
Uniqueness
1-(2-methoxyphenyl)-4-[2-(1H-pyrazol-1-yl)ethyl]piperazine is unique due to the presence of both methoxyphenyl and pyrazolyl groups, which confer distinct chemical and biological properties. Its structural features allow for diverse chemical modifications and interactions with various biological targets, making it a versatile compound in scientific research.
Properties
Molecular Formula |
C16H22N4O |
|---|---|
Molecular Weight |
286.37 g/mol |
IUPAC Name |
1-(2-methoxyphenyl)-4-(2-pyrazol-1-ylethyl)piperazine |
InChI |
InChI=1S/C16H22N4O/c1-21-16-6-3-2-5-15(16)19-12-9-18(10-13-19)11-14-20-8-4-7-17-20/h2-8H,9-14H2,1H3 |
InChI Key |
KVLGKHKJDSZIDZ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1N2CCN(CC2)CCN3C=CC=N3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(2,3-Dihydro-1,4-benzodioxin-2-yl)-1-[5-(pyrimidin-2-yl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]ethan-1-one](/img/structure/B12238325.png)
![2-Tert-butyl-5-ethyl-4-methyl-6-{4-[(3-methyl-1,2-oxazol-5-yl)methyl]piperazin-1-yl}pyrimidine](/img/structure/B12238331.png)
![3-[[(1-Methylpyrazol-3-yl)methylamino]methyl]phenol;hydrochloride](/img/structure/B12238334.png)
![4-{[4-(Fluoromethyl)piperidin-1-yl]sulfonyl}-2,1,3-benzothiadiazole](/img/structure/B12238342.png)
![2-[5-(3,5-Dimethoxybenzoyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-5-(trifluoromethyl)pyridine](/img/structure/B12238345.png)
![1-[(5-chloropyrimidin-2-yl)amino]-2,3-dihydro-1H-inden-2-ol](/img/structure/B12238349.png)

![N-[(1,4-dioxan-2-yl)methyl]-N,4,6-trimethyl-1,3-benzothiazol-2-amine](/img/structure/B12238380.png)
![3-(2-bromophenyl)-N-{[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl}propanamide](/img/structure/B12238383.png)
![N-[(1-ethyl-5-fluoro-3-methylpyrazol-4-yl)methyl]-1-phenylmethanamine;hydrochloride](/img/structure/B12238384.png)
![3-[4-(5-fluoropyrimidin-2-yl)piperazin-1-yl]-6-(1H-pyrazol-1-yl)pyridazine](/img/structure/B12238390.png)
![2-cyclopropyl-N-[2-(trifluoromethoxy)phenyl]acetamide](/img/structure/B12238394.png)
![1-(2-Chlorophenyl)-4-{[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]methyl}piperazine](/img/structure/B12238404.png)
![2-{4-[({2-Methylimidazo[1,2-b]pyridazin-6-yl}oxy)methyl]piperidin-1-yl}pyridine-3-carbonitrile](/img/structure/B12238405.png)
